Ala-Pro-7-amido-4-trifluoromethylcoumarin
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Overview
Description
Ala-Pro-7-amido-4-trifluoromethylcoumarin is a synthetic compound with the molecular formula C20H19F6N3O6 and a molecular weight of 511.37 g/mol . This compound is known for its unique structure, which includes a coumarin core substituted with a trifluoromethyl group and an amido linkage to an Ala-Pro dipeptide. It is primarily used in biochemical research as a fluorogenic substrate for enzyme assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Pro-7-amido-4-trifluoromethylcoumarin typically involves the following steps:
Coumarin Synthesis: The coumarin core is synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Amidation: The amido linkage is formed by reacting the coumarin derivative with an amino acid or peptide, such as Ala-Pro, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ala-Pro-7-amido-4-trifluoromethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amido linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ala-Pro-7-amido-4-trifluoromethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays to study enzyme kinetics and inhibition.
Biology: Employed in cell-based assays to monitor enzyme activity and cellular processes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic monitoring.
Industry: Utilized in the development of fluorescent probes and sensors for various applications.
Mechanism of Action
The mechanism of action of Ala-Pro-7-amido-4-trifluoromethylcoumarin involves its cleavage by specific enzymes, resulting in the release of a fluorescent coumarin derivative. This fluorescence can be measured to quantify enzyme activity. The molecular targets include proteases and peptidases, which recognize and cleave the Ala-Pro dipeptide linkage .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-trifluoromethylcoumarin: A related compound used as a fluorescent marker for detecting proteinases.
Coumarin 151: Another coumarin derivative with similar fluorescent properties.
Uniqueness
Ala-Pro-7-amido-4-trifluoromethylcoumarin is unique due to its specific structure, which combines a coumarin core with a trifluoromethyl group and an Ala-Pro dipeptide. This combination enhances its specificity and sensitivity as a fluorogenic substrate for enzyme assays, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
1-(2-aminopropanoyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRRKBLWOMKWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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